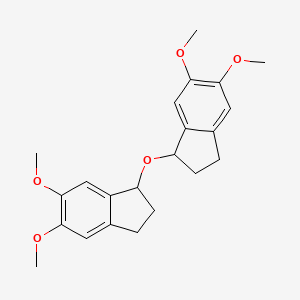
1,1'-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) is a complex organic compound with the molecular formula C22H26O5. This compound is characterized by its unique structure, which includes two 5,6-dimethoxy-2,3-dihydro-1H-indene units connected by an oxygen bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) typically involves the reaction of 5,6-dimethoxy-2,3-dihydro-1H-indene with appropriate reagents under controlled conditions. One common method involves the use of a Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) include other indene derivatives such as 5,6-dimethoxy-1-indanone and 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .
Uniqueness
What sets 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) apart from these similar compounds is its unique structure with an oxygen bridge connecting two indene units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
663891-83-6 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)oxy]-5,6-dimethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C22H26O5/c1-23-19-9-13-5-7-17(15(13)11-21(19)25-3)27-18-8-6-14-10-20(24-2)22(26-4)12-16(14)18/h9-12,17-18H,5-8H2,1-4H3 |
Clave InChI |
ARNZGBFVGVTNOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CCC2=C1)OC3CCC4=CC(=C(C=C34)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















